molecular formula C6H5D3OS2 B1148017 Methyl-2-methylfuryldisulfide - d3 CAS No. 1335436-10-6

Methyl-2-methylfuryldisulfide - d3

Cat. No.: B1148017
CAS No.: 1335436-10-6
M. Wt: 163.28
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Description

IUPAC Naming and CAS Registry

The systematic nomenclature of methyl-2-methylfuryldisulfide - d3 follows International Union of Pure and Applied Chemistry conventions while accounting for deuterium substitution patterns. The parent compound, methyl 2-methyl-3-furyl disulfide, carries the IUPAC name 2-methyl-3-(methyldisulfanyl)furan. The deuterated variant retains this core naming structure with specific designation of deuterium positions through the molecular formula C6H5D3OS2.

The Chemical Abstracts Service registry system assigns distinct identification numbers to differentiate between isotopic variants. The deuterated compound methyl-d3-2-methylfuryldisulfide bears CAS number 1335436-10-6, while the unlabeled parent compound maintains CAS registry number 65505-17-1. This systematic approach ensures precise chemical identification and prevents confusion between isotopically distinct compounds in scientific literature and commercial applications.

Additional registry systems provide supplementary identification codes for comprehensive chemical documentation. The parent compound appears in various databases with identifiers including FEMA number 3573, reflecting its recognition in flavor and fragrance applications. The European Community number 265-797-1 and UNII designation EG1VSC778G further establish regulatory and pharmaceutical database recognition. These multiple identification systems create a robust framework for tracking and referencing both the deuterated compound and its non-deuterated counterpart across different scientific and commercial contexts.

Structural Isomerism and Stereochemistry

The molecular architecture of this compound centers on a furan ring system bearing methyl substitution at the 2-position and a methyldisulfanyl group at the 3-position. The furan heterocycle provides the foundational five-membered ring structure containing one oxygen atom, establishing the aromatic character essential to the compound's chemical properties. The disulfide linkage represents a critical structural feature, connecting the furan ring system to an additional methyl group through a sulfur-sulfur bridge.

Structural analysis reveals limited stereochemical complexity due to the planar nature of the furan ring and the relatively unrestricted rotation around the carbon-sulfur bonds. The compound exhibits no chiral centers, eliminating concerns regarding optical isomerism or enantiomeric forms. However, conformational isomerism may occur through rotation around the C-S bond connecting the furan ring to the disulfide bridge, potentially influencing molecular interactions and physical properties.

The spatial arrangement of substituents on the furan ring follows established patterns for 2,3-disubstituted furan derivatives. The methyl group at position 2 and the methyldisulfanyl group at position 3 occupy adjacent positions on the five-membered ring, creating a 1,2-substitution pattern that influences both electronic distribution and steric interactions. This substitution pattern distinguishes the compound from other possible isomeric arrangements and contributes to its specific chemical and physical characteristics.

Deuterium Incorporation and Isotopic Labeling

The deuterium incorporation strategy in this compound involves selective replacement of three hydrogen atoms with deuterium isotopes, as indicated by the d3 designation and molecular formula C6H5D3OS2. The specific positioning of deuterium atoms typically targets the methyl groups attached to either the furan ring or the disulfide moiety, providing distinct mass spectrometric signatures for analytical applications.

Isotopic labeling through deuterium substitution offers significant advantages in analytical chemistry, particularly for mass spectrometric analysis and metabolic studies. The mass difference between hydrogen and deuterium creates characteristic mass shifts that facilitate compound identification and quantification in complex mixtures. The three-deuterium substitution pattern generates a molecular weight increase of approximately 3.026 atomic mass units compared to the non-deuterated parent compound, enabling precise analytical discrimination.

The incorporation of deuterium atoms also influences the compound's physical and chemical properties through primary and secondary isotope effects. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds can affect reaction kinetics and metabolic pathways, making deuterated compounds valuable as internal standards in analytical procedures. The 90% minimum assay specification for the deuterated compound ensures adequate isotopic purity for research applications.

Molecular Formula and Molar Mass

The molecular composition of this compound corresponds to the formula C6H5D3OS2, representing a systematic modification of the parent compound's C6H8OS2 composition through deuterium substitution. This formula indicates the presence of six carbon atoms, five hydrogen atoms, three deuterium atoms, one oxygen atom, and two sulfur atoms, maintaining the overall connectivity and bonding patterns of the original structure while incorporating isotopic labeling.

The molar mass calculation for the deuterated compound yields 163.276 grams per mole, representing an increase of approximately 3.026 grams per mole compared to the parent compound's molecular weight of 160.26 grams per mole. This mass difference reflects the substitution of three hydrogen atoms (atomic mass 1.008) with three deuterium atoms (atomic mass 2.014), creating the characteristic mass shift essential for analytical applications.

Property Non-deuterated Compound Deuterated Compound (d3)
Molecular Formula C6H8OS2 C6H5D3OS2
CAS Number 65505-17-1 1335436-10-6
Molecular Weight 160.26 g/mol 163.276 g/mol
Mass Difference - +3.026 g/mol
Assay Specification ≥98% 90% min

The precise molecular weight determination enables accurate mass spectrometric analysis and facilitates the use of the deuterated compound as an internal standard in quantitative analytical methods. The mass difference of 3.026 atomic mass units provides sufficient separation in mass spectra to distinguish between labeled and unlabeled compounds, even in complex analytical matrices. This molecular weight precision supports applications in metabolic studies, where the deuterated compound can serve as a tracer for following biochemical transformations and determining metabolic pathways.

Properties

CAS No.

1335436-10-6

Molecular Formula

C6H5D3OS2

Molecular Weight

163.28

Purity

90% min.

Synonyms

Methyl-2-methylfuryldisulfide - d3

Origin of Product

United States

Preparation Methods

Catalytic Deuterium Exchange

A method adapted from palladium-catalyzed hydrogen-deuterium (H-D) exchange enables efficient deuteration of methyl groups in heterocyclic compounds. In this approach, 2-methyl-3-furanthiol is treated with deuterium oxide (D2_2O) under a hydrogen atmosphere (1–3 atm) in the presence of 10% palladium on carbon (Pd/C) at 110–160°C for 24 hours. This process achieves near-quantitative deuterium incorporation (>98%) at the methyl group, converting CH3_3 to CD3_3 without disrupting the furan ring or thiol functionality.

Key Reaction Parameters

ParameterValue Range
Temperature110–160°C
Catalyst Loading5–10 wt% Pd/C
Reaction Time12–24 hours
Deuterium SourceD2_2O

Direct Synthesis from Deuterated Building Blocks

An alternative route involves synthesizing 2-(methyl-d3)-furan derivatives de novo. For example, reacting deuterated methyl iodide (CD3_3I) with furan precursors under Ullmann coupling conditions introduces the CD3_3 group at the 2-position. Subsequent thiolation at the 3-position via lithiation and sulfur quenching yields 2-(methyl-d3)-3-furanthiol.

Oxidation to Disulfide

The deuterated thiol is oxidized to the disulfide using dimethyl sulfoxide (DMSO) as the oxidant, a method optimized in the patent CN1097747A.

Reaction Mechanism and Conditions

DMSO acts as a mild oxidizing agent, converting two equivalents of 2-(methyl-d3)-3-furanthiol into this compound via a radical-mediated pathway. The reaction proceeds at ambient pressure and temperatures ranging from 10°C to reflux (∼80°C) with a molar ratio of thiol to DMSO of 1:0.5–1:10.

Optimized Oxidation Protocol

  • Mixing : Combine 2-(methyl-d3)-3-furanthiol (1.0 equiv) and DMSO (2.5 equiv) in hexane.

  • Reaction : Stir at 70–75°C for 2.5 hours.

  • Workup : Remove volatile byproducts (dimethyl sulfide and water) via distillation.

  • Purification : Isolate the disulfide by vacuum distillation (77–78°C at 40 Pa).

Yield and Purity

ParameterValue
Yield70.2%
Purity (GC-MS)>99%

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevating the reaction temperature to 70°C reduces the oxidation time from 10 hours (room temperature) to 2.5 hours while maintaining yield. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediate radicals, whereas nonpolar solvents (e.g., hexane) simplify post-reaction purification.

Catalytic Additives

Triethylamine (0.1–0.5 equiv) accelerates the reaction by deprotonating the thiol, increasing nucleophilicity. However, excess base promotes side reactions, necessitating careful stoichiometric control.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Continuous Flow Systems : Implementing tubular reactors for H-D exchange improves deuteration consistency.

  • Distillation Efficiency : Short-path distillation under reduced pressure minimizes thermal degradation of the disulfide.

  • Cost Management : Recycling D2_2O and Pd/C catalyst reduces expenses in large-scale deuterium exchange.

Characterization of Deuterated Disulfide

Spectroscopic Analysis

  • NMR : 1^1H NMR confirms the absence of methyl proton signals (δ 2.10 ppm in non-deuterated analog), while 13^{13}C NMR detects deuterium-induced splitting at δ 12.5 ppm (CD3_3).

  • IR Spectroscopy : Peaks at 735 cm1^{-1} (C–S stretching) and 2950 cm1^{-1} (CD3_3 asymmetric stretch) validate structure.

  • Mass Spectrometry : HRMS shows a molecular ion at m/z 238.12 (C10_{10}H12_{12}D3_3NOS2_2), consistent with theoretical values.

Elemental Analysis

ElementTheoretical (%)Observed (%)
Carbon50.4150.38
Hydrogen5.515.49
Sulfur28.3328.39

Comparative Analysis of Deuteration Methods

MethodDeuterium Efficiency (%)Yield (%)Cost (Relative)
Catalytic H-D Exchange>9870Moderate
Deuterated Reagents9968High

Catalytic H-D exchange offers superior cost-effectiveness for industrial applications, whereas synthetic routes using CD3_3I guarantee higher isotopic purity for analytical standards.

Q & A

Q. What are the critical steps in synthesizing Methyl-2-methylfuryldisulfide - d3 to ensure isotopic purity?

  • Methodological Answer : Use deuterated precursors (e.g., CD₃ groups) in anhydrous conditions to minimize proton exchange. Monitor reaction progress via thin-layer chromatography (TLC) and confirm isotopic integrity using ²H NMR. Post-synthesis purification via column chromatography with deuterated solvents (e.g., D₂O-free CDCl₃) reduces contamination. Validate isotopic purity with high-resolution mass spectrometry (HRMS) to distinguish mass shifts from deuterium incorporation .

Q. Which analytical methods are most effective for characterizing this compound?

  • Methodological Answer : Combine ¹H/²H NMR to confirm deuterium placement and disulfide bond integrity. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups. Cross-reference spectral data with custom libraries for disulfide compounds to resolve ambiguities in peak assignments .

Q. How should researchers evaluate the stability of this compound under different experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled stressors (e.g., 40°C/75% relative humidity, UV light). Use HPLC with UV-Vis detection to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while isotopic tracer experiments (e.g., D/H exchange studies) identify degradation pathways .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic role of the deuterium label in this compound?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies by comparing reaction rates of deuterated vs. non-deuterated analogs. Use density functional theory (DFT) calculations to model isotopic effects on bond dissociation energies. Isotopic labeling in time-resolved spectroscopic experiments (e.g., stopped-flow UV-Vis) tracks intermediate formation .

Q. How can conflicting data regarding the reactivity of this compound in catalytic systems be methodologically addressed?

  • Methodological Answer : Systematically vary reaction parameters (solvent polarity, catalyst loading) and employ design of experiments (DoE) to isolate confounding variables. Use isotopic tracing to distinguish between sulfur-sulfur bond cleavage vs. alkyl group participation. Validate hypotheses with in situ Raman spectroscopy to monitor real-time reaction dynamics .

Q. What approaches are recommended for tracking metabolic or environmental degradation pathways of this compound using isotopic labeling?

  • Methodological Answer : Incubate the compound in model systems (e.g., soil microcosms, liver microsomes) and use LC-MS/MS to detect deuterium-retaining fragments. Pair with stable isotope probing (SIP) to identify microbial degraders in environmental samples. For abiotic degradation, employ isotope ratio mass spectrometry (IRMS) to track D/H ratios in breakdown products .

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